7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl}-1,2-dihydroquinolin-2-one is a complex organic compound known for its potential pharmaceutical applications. It is classified as an active pharmaceutical ingredient and is primarily utilized in the development of drugs targeting various neurological disorders. The compound's chemical structure includes multiple functional groups that contribute to its biological activity.
This compound, often referred to by its synonyms such as Brexpiprazole, falls under the category of quinolinone derivatives. It is recognized for its role as an antipsychotic agent and is associated with the treatment of schizophrenia and major depressive disorder. The chemical has been cataloged in various chemical databases, including PubChem and Parchem, which provide essential details regarding its properties and applications .
The synthesis of 7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl}-1,2-dihydroquinolin-2-one involves several steps that typically include the formation of the piperazine ring, coupling with the benzothiophene moiety, and subsequent functionalization to yield the final product.
According to a patent detailing the synthesis process, various methods have been explored to enhance yield and purity. These methods may include:
The molecular formula for this compound is with a molecular weight of approximately 433.57 g/mol. The structure features a quinolinone core substituted with piperazine and benzothiophene groups, which are significant for its biological activity.
The structural representation can be visualized using chemical drawing software or databases like PubChem, which provide detailed information on bond angles, lengths, and stereochemistry .
The primary chemical reactions involving 7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl}-1,2-dihydroquinolin-2-one include:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize related derivatives .
The mechanism of action for 7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl}-1,2-dihydroquinolin-2-one primarily involves modulation of neurotransmitter systems in the brain. It acts as a partial agonist at dopamine D2 receptors and serotonin 5HT1A receptors while antagonizing serotonin 5HT2A receptors. This dual action helps in balancing neurotransmitter levels, which is essential for treating conditions such as schizophrenia.
Research indicates that compounds with similar structures exhibit these mechanisms, leading to their therapeutic effects in psychiatric disorders .
The physical properties of 7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl}-1,2-dihydroquinolin-2-one include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to light or moisture. Detailed analyses such as melting point determination and spectral analysis (NMR, IR) are essential for characterizing this compound accurately .
The primary applications of 7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl}-1,2-dihydroquinolin-2-one are found within the pharmaceutical industry. It is primarily investigated for:
Research continues into its efficacy in treating other mood disorders due to its unique pharmacological profile. Additionally, studies are being conducted on its potential use in combination therapies to enhance treatment outcomes .
CAS No.: 943001-56-7
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 74240-46-3
CAS No.: 55064-20-5